REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][Cl:7].[CH2:13]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH3:14]>C(#N)C.C(OCC)C>[Cl-:7].[CH2:13]([N+:15]([CH2:18][CH3:19])([CH2:16][CH3:17])[CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([C:2]([F:12])([F:11])[F:1])[CH:4]=1)[CH3:14] |f:4.5|
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CCl)C=CC1)(F)F
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred over a weekend at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crystals which formed
|
Type
|
FILTRATION
|
Details
|
The crude product was recovered by filtration
|
Type
|
EXTRACTION
|
Details
|
extracted with 600 milliliters of hot methyl ethyl ketone and 0.50 ml of methylene dichloride
|
Type
|
FILTRATION
|
Details
|
The triethyl-(3-trifluoromethyl)benzyl) ammonium chloride was recoved by filtration in a yield of 13.7 grams
|
Name
|
|
Type
|
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC(=CC=C1)C(F)(F)F)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |